(R)-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves the use of tert-butyl hydroperoxide in the presence of a suitable catalyst to achieve the tert-butoxycarbonylation . Another approach utilizes flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Industrial Production Methods
Industrial production methods for this compound often leverage continuous flow processes due to their efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets through nucleophilic substitution reactions. The tert-butoxycarbonyl group can be cleaved under specific conditions, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: This compound shares the tert-butoxycarbonyl group and has similar reactivity patterns.
tert-Butyl esters: These compounds also feature the tert-butoxycarbonyl group and are used in similar synthetic applications.
Uniqueness
®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other tert-butoxycarbonyl-containing compounds .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
FVTWJYOGVFLUNJ-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(CCN([C@H]1C(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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